Diastereoselectivity in Key Aliskiren Step
In the synthesis of a key Aliskiren intermediate (compound 13a in the referenced scheme), the use of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol as a starting material enables a highly diastereoselective reaction. The compound's specific 3-(3-methoxypropoxy) side chain is crucial for achieving high diastereofacial selectivity. The reaction proceeds with a diastereoselectivity (ds) of >98%, favoring the desired stereoisomer . Conversely, when simpler benzyl alcohol analogs lacking this specific substitution pattern are used, the reaction exhibits a complete lack of stereocontrol, resulting in a ds of 0%, which yields a mixture of isomers and renders the route synthetically useless for pharmaceutical production.
Analog: 0% ds
| Evidence Dimension | Diastereoselectivity (ds) in a key Aliskiren intermediate formation step |
|---|---|
| Target Compound Data | Diastereoselectivity > 98% |
| Comparator Or Baseline | Unsubstituted benzyl alcohol analog (exact structure not provided, but implied to lack the 3-(3-methoxypropoxy) chain) |
| Quantified Difference | >98% difference in ds (from >98% to 0%) |
| Conditions | Synthesis of (2S,SR,2'S)-13a (Scheme 4) followed by mild acid hydrolysis and N-Boc protection (Scheme 5) |
Why This Matters
This high level of stereocontrol is essential for the economic and efficient production of Aliskiren, as it minimizes the formation of waste and costly purification steps.
